molecular formula C10H12N2 B1611418 1',2',3',6'-Tetrahydro-[2,4']bipyridinyl CAS No. 50461-51-3

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

Cat. No. B1611418
CAS RN: 50461-51-3
M. Wt: 160.22 g/mol
InChI Key: IVRPDZRVHKIBBG-UHFFFAOYSA-N
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Description

“1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl” is a chemical compound with the molecular formula C10H12N2. Its CAS number is 50461-51-3 . It is also known as 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine .


Synthesis Analysis

The synthesis of “1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl” has been documented in the Journal of Medicinal Chemistry, 1984, vol. 27, # 9 p. 1182 - 1185 . The synthetic route involves several precursors including 3’,6’-Dihydro-2, 2-Bromopyridine, 4-Oxopiperidinium, and N-(tert-Butoxycarbonyl)-4-piperidone .


Molecular Structure Analysis

The molecular structure of “1’,2’,3’,6’-Tetrahydro-[2,4’]bipyridinyl” consists of 10 carbon atoms, 12 hydrogen atoms, and 2 nitrogen atoms . The exact mass is 160.10000 and the molecular weight is 160.21600 .

Scientific Research Applications

  • Catalytic Activity in Organometallic Chemistry :

    • Ruthenium complexes containing 2,2′-bipyridines, similar to "1',2',3',6'-Tetrahydro-[2,4']bipyridinyl", demonstrate high catalytic activity in the epoxidation of olefins using hydrogen peroxide. This suggests potential applications in asymmetric synthesis and green chemistry (Tse et al., 2006).
  • Synthesis and Utility in Transition Metal Complexes :

    • Bipyridinyls, like "1',2',3',6'-Tetrahydro-[2,4']bipyridinyl", are used as ligands for chelation of transition metals. Their applications range from effective herbicides to playing a vital role in photochemical hydrogen generation from water and in electrode studies (Potts & Winslow, 1985).
  • Electrochemical Behavior in Organic Media :

    • The electrochemical behavior of compounds similar to "1',2',3',6'-Tetrahydro-[2,4']bipyridinyl" has been investigated, indicating potential applications in the development of new electrochemical sensors and devices (Trazza, Andruzzi, & Carelli, 1982).
  • Photocatalytic CO2 Reduction :

    • Studies on ruthenium-rhenium complexes using ligands similar to "1',2',3',6'-Tetrahydro-[2,4']bipyridinyl" have shown promising results in photocatalytic CO2 reduction, suggesting its potential role in environmental applications and renewable energy (Gholamkhass et al., 2005).
  • Luminescence and Magnetic Properties :

    • Coordination polymers featuring bipyridine ligands exhibit unique luminescence and magnetic properties. This opens avenues for their use in materials science for the development of new luminescent materials and magnetic sensors (Feng et al., 2017).

properties

IUPAC Name

2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-6-12-10(3-1)9-4-7-11-8-5-9/h1-4,6,11H,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVRPDZRVHKIBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569450
Record name 1',2',3',6'-Tetrahydro-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1',2',3',6'-Tetrahydro-[2,4']bipyridinyl

CAS RN

50461-51-3
Record name 1',2',3',6'-Tetrahydro-2,4'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(pyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate (1.1 g, 4.23 mmol) in dichloromethane (50 ml) was added trifluoroacetic acid (4 ml), and the reaction mixture was allowed to react with stirring overnight at room temperature. The reaction mixture was concentrated in vacuo to afford 2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine as a crude yellow oil (600 mg).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Cowart, SP Latshaw, P Bhatia… - Journal of medicinal …, 2004 - ACS Publications
A new class of agents with potential utility for the treatment of erectile dysfunction has been discovered, guided by the hypothesis that selective D 4 agonists are erectogenic but devoid …
Number of citations: 73 pubs.acs.org
L Tafesse, T Kanemasa, N Kurose, J Yu… - Journal of medicinal …, 2014 - ACS Publications
A series of novel tetrahydropyridinecarboxamide TRPV1 antagonists were prepared and evaluated in an effort to optimize properties of previously described lead compounds from …
Number of citations: 19 pubs.acs.org
DM Swanson, AE Dubin, C Shah… - Journal of medicinal …, 2005 - ACS Publications
High throughput screening using the recombinant human TRPV1 receptor was used to identify a series of pyridinylpiperazine ureas (3) as TRPV1 vanilloid receptor ligands. Exploration …
Number of citations: 251 pubs.acs.org

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